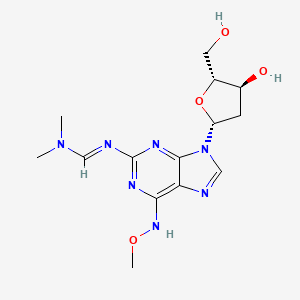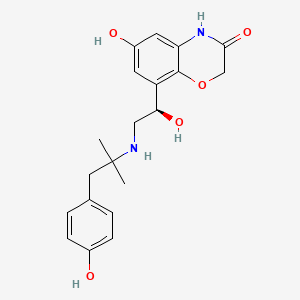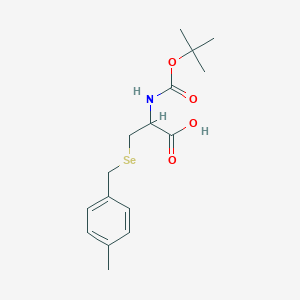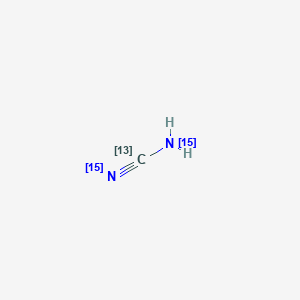
2,5-Bis(2-pyrazinyl)-1,3,4-oxadiazole
説明
2,5-Bis(2-pyrazinyl)-1,3,4-oxadiazole, commonly referred to as BPOD, is an organic molecule with a unique structure and a wide range of applications. BPOD is a heterocyclic compound, containing five nitrogen atoms and two oxygen atoms, and is an important intermediate for the synthesis of various pharmaceuticals, dyes, and other compounds. BPOD has been widely studied due to its potential applications in medicine, biochemistry, and other fields.
科学的研究の応用
BPOD has been widely studied due to its potential applications in medicine, biochemistry, and other fields. It has been used as a building block for the synthesis of a variety of pharmaceuticals, dyes, and other compounds. BPOD has also been used in the synthesis of a variety of polymers and materials, such as polyurethanes, polyamides, and polyesters. In addition, BPOD has been used in the development of new catalysts, as well as in the synthesis of drugs for the treatment of diseases such as cancer, diabetes, and cardiovascular diseases.
作用機序
The mechanism of action of BPOD is not yet fully understood. However, it is believed that BPOD interacts with various proteins, enzymes, and other molecules in the body, leading to a variety of biochemical and physiological effects. BPOD has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, leading to increased drug efficacy. In addition, BPOD has been shown to interact with various receptors in the body, leading to a variety of physiological effects.
Biochemical and Physiological Effects
BPOD has been shown to have a variety of biochemical and physiological effects. BPOD has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, leading to increased drug efficacy. In addition, BPOD has been shown to interact with various receptors in the body, leading to a variety of physiological effects. BPOD has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects. BPOD has also been shown to have a beneficial effect on the cardiovascular system, as well as on the nervous system.
実験室実験の利点と制限
BPOD has several advantages and limitations for lab experiments. The advantages of using BPOD in lab experiments include its low cost, easy availability, and wide range of applications. The limitations of using BPOD in lab experiments include its low solubility in water, its instability in acidic and alkaline environments, and its potential toxicity.
将来の方向性
BPOD research has a wide range of potential future directions. These include further research into its mechanism of action, the development of new applications for BPOD, and the development of new methods for its synthesis. Additionally, further research into the potential toxicity of BPOD is needed, as well as research into its potential for use in drug delivery systems. Finally, further research into the potential therapeutic applications of BPOD is needed, as well as research into its potential for use in the treatment of various diseases.
特性
IUPAC Name |
2,5-di(pyrazin-2-yl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N6O/c1-3-13-7(5-11-1)9-15-16-10(17-9)8-6-12-2-4-14-8/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKKHFUZKHQRRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NN=C(O2)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40720851 | |
| Record name | 2,2'-(1,3,4-Oxadiazole-2,5-diyl)dipyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40720851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Bis(2-pyrazinyl)-1,3,4-oxadiazole | |
CAS RN |
869339-14-0 | |
| Record name | 2,2'-(1,3,4-Oxadiazole-2,5-diyl)dipyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40720851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(3R,4R,4aS,5R)-6-({(3S,5S)-5-[(3-Carboxyphenyl)carbamoyl]pyrrolidin-3-yl}sulfanyl)-3,5-dimethyl-1-oxo-3,4,4a,5-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazine-4,7-dicarboxylic acid](/img/structure/B3331990.png)
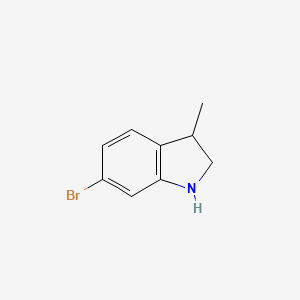

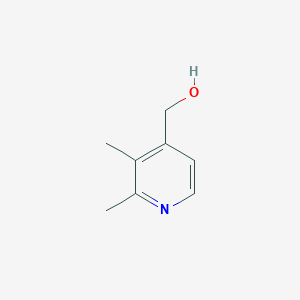
![2-Cyclohexyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B3332034.png)
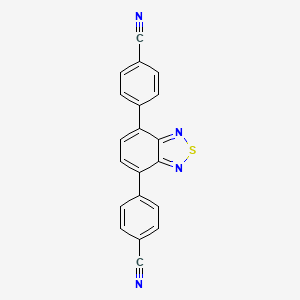

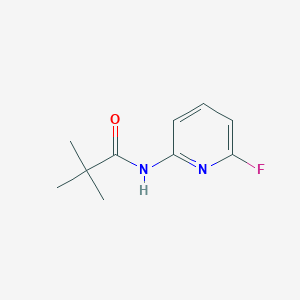
![6-Amino-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one](/img/structure/B3332059.png)
